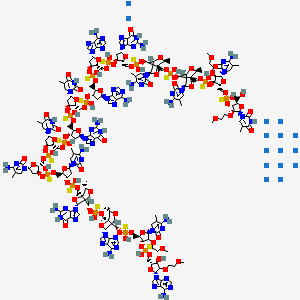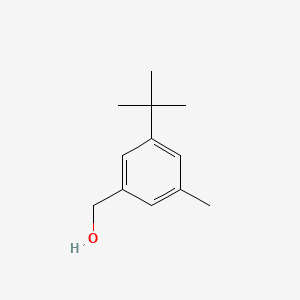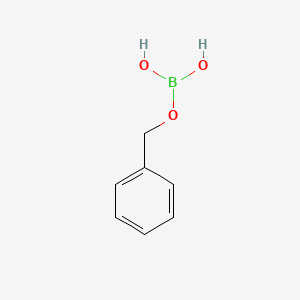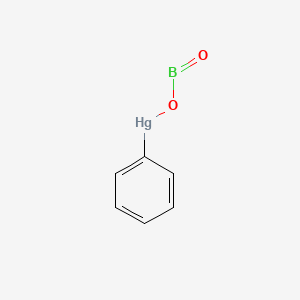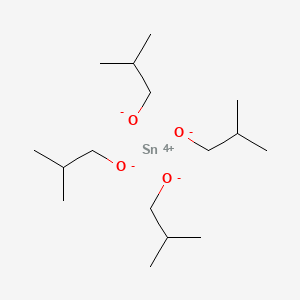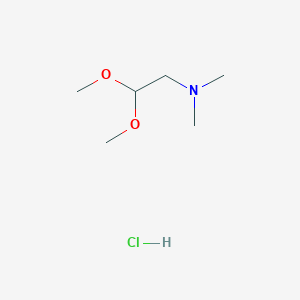
2,2-Dimethoxyethyl(dimethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxyethyl(dimethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyethyl(dimethyl)ammonium chloride typically involves the reaction of dimethylamine with 2,2-dimethoxyethanol in the presence of hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxyethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce 2,2-dimethoxyethanol .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxyethyl(dimethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxyethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell walls, leading to cell lysis and death. This makes it an effective antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diallyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, 2,2-Dimethoxyethyl(dimethyl)ammonium chloride has unique properties such as higher solubility in water and a broader range of applications in both biological and industrial fields .
Eigenschaften
CAS-Nummer |
85153-56-6 |
|---|---|
Molekularformel |
C6H15NO2.ClH C6H16ClNO2 |
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
2,2-dimethoxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-7(2)5-6(8-3)9-4;/h6H,5H2,1-4H3;1H |
InChI-Schlüssel |
NLDLVVWQCQYFJL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


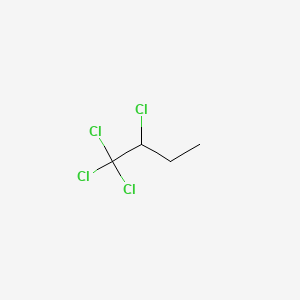

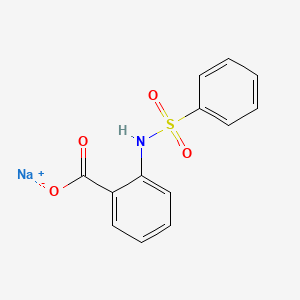
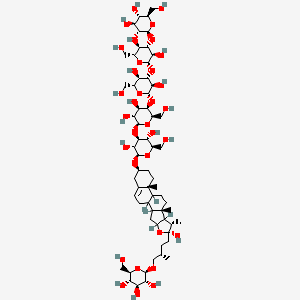
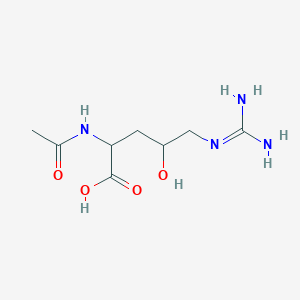
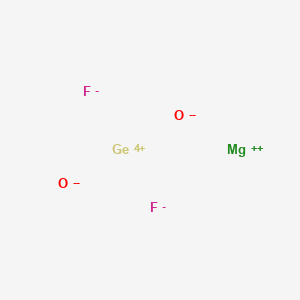
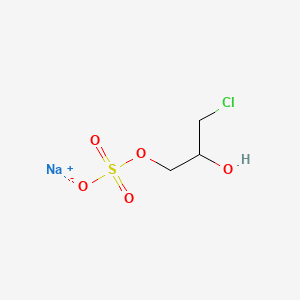

![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
